molecular formula C8H13N3O4S B1387001 1-Benzylguanidine hemisulfate CAS No. 2551-73-7

1-Benzylguanidine hemisulfate

Cat. No.: B1387001
CAS No.: 2551-73-7
M. Wt: 247.27 g/mol
InChI Key: XTNHCMPWHJGJIM-UHFFFAOYSA-N
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Description

1-Benzylguanidine hemisulfate is a chemical compound with the molecular formula C16H24N6O4S. It is a sulfuric acid compound with N-benzylguanidine in a 1:2 ratio. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry .

Preparation Methods

1-Benzylguanidine hemisulfate can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with cyanamide, followed by the addition of sulfuric acid to form the hemisulfate salt. The reaction conditions typically include an inert atmosphere and room temperature storage . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Benzylguanidine hemisulfate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzylguanidine hemisulfate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzylguanidine hemisulfate involves its interaction with specific molecular targets and pathways. In medical applications, it targets neuroendocrine cells, allowing for the diagnosis and treatment of related tumors. The compound’s guanidine group interacts with cellular receptors, leading to specific biochemical responses .

Comparison with Similar Compounds

1-Benzylguanidine hemisulfate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the benzyl and guanidine groups with the hemisulfate, providing distinct chemical and physical properties that make it suitable for specialized applications.

Properties

CAS No.

2551-73-7

Molecular Formula

C8H13N3O4S

Molecular Weight

247.27 g/mol

IUPAC Name

2-benzylguanidine;sulfuric acid

InChI

InChI=1S/C8H11N3.H2O4S/c9-8(10)11-6-7-4-2-1-3-5-7;1-5(2,3)4/h1-5H,6H2,(H4,9,10,11);(H2,1,2,3,4)

InChI Key

XTNHCMPWHJGJIM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN=C(N)N.C1=CC=C(C=C1)CN=C(N)N.OS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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